F(N-Me)GA(N-Me)IL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F(N-Me)GA(N-Me)IL involves the double N-methylation of the partial islet amyloid polypeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The initial peptide sequence is synthesized using solid-phase peptide synthesis.
N-Methylation: The peptide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for large-scale production.
Purification: The synthesized peptide is purified using high-performance liquid chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
F(N-Me)GA(N-Me)IL primarily undergoes the following types of reactions:
Substitution Reactions: The N-methyl groups can be substituted under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide
Major Products
Substituted Derivatives: Products formed by substitution of the N-methyl groups.
Hydrolyzed Peptides: Smaller peptide fragments formed by hydrolysis
Scientific Research Applications
F(N-Me)GA(N-Me)IL has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide interactions and modifications.
Biology: Investigated for its role in inhibiting amyloid formation, which is relevant to diseases like Alzheimer’s
Medicine: Potential therapeutic applications in preventing amyloid-related diseases.
Industry: Utilized in the development of peptide-based materials and drugs
Mechanism of Action
F(N-Me)GA(N-Me)IL exerts its effects by interacting with the native islet amyloid polypeptide sequences to inhibit amyloid formation. The double N-methylation prevents the formation of β-sheet structures, thereby reducing amyloidogenicity and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
N-Methylated Peptides: Other peptides with N-methylation that exhibit similar properties.
Islet Amyloid Polypeptide Derivatives: Derivatives of the islet amyloid polypeptide sequence
Uniqueness
F(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which significantly reduces its amyloidogenicity and cytotoxicity compared to other similar compounds .
Properties
Molecular Formula |
C28H45N5O6 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |
InChI Key |
LNLASHQISXSIET-JHWWHNMOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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